Etimycin sulfate

Descripción general

Descripción

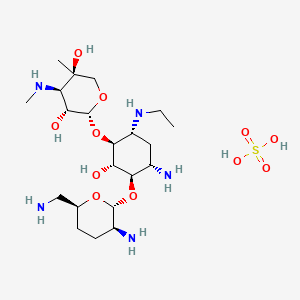

Etimycin sulfate is a chemical compound with the molecular formula C21H45N5O11S . It is an aminoglycoside antibiotic .

Synthesis Analysis

Etimicin is a semi-synthetic aminoglycoside antibiotic prepared from gentamicin C1a by introducing an ethyl group at the 1-N-position . During synthesis, some byproducts such as 3-N-ethyletimicin can also be formed in small amounts . The analysis of etimicin sulfate in pharmaceutical formulations is based on ion-pairing high-performance liquid chromatography with pulsed amperometric detection (HPLC-PAD) as described in the China Pharmacopoeia .

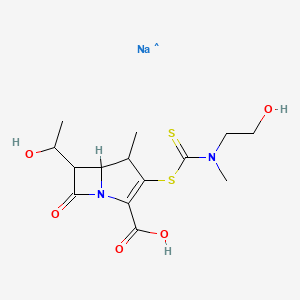

Molecular Structure Analysis

The molecular structure of Etimycin sulfate is complex, with multiple functional groups. The InChI string representation of its structure is InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12 (24)16 (32-19-11 (23)6-5-10 (8-22)31-19)14 (27)17 (13)33-20-15 (28)18 (25-3)21 (2,29)9-30-20;1-5 (2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3; (H2,1,2,3,4)/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Etimicin sulfate are complex and involve multiple steps . The analysis of these reactions and the resulting impurities is challenging due to the lack of good UV-absorbing chromophores in etimicin and its impurities .

Physical And Chemical Properties Analysis

Etimycin sulfate has a molecular weight of 575.7 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.

Aplicaciones Científicas De Investigación

Antibiotic Treatment

Etimicin is a broad-spectrum, water-soluble antibiotic belonging to the group of aminoglycoside antibiotics . It is valuable in the treatment of serious infections caused by gram-negative bacteria and some gram-positive bacteria such as those that infect the digestive system or cause perioperative infection .

Impurity Analysis

Etimicin sulfate is analyzed for its content and impurities using a Thermo ScientificTM DionexTM IonPacTM AmG-3μm C18 column . This method is described in the China Pharmacopoeia . The number of impurities makes the chromatographic analysis challenging .

Drug Substance Analysis

Etimicin is a semi-synthetic aminoglycoside antibiotic prepared from gentamicin C1a by introduction of an ethyl group at the 1-N-position . Differences in antimicrobial potency and toxicity necessitate the limitation and control of the amount of impurities in commercial samples .

Bioanalysis Methods

Two liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods were developed and validated for the quantification of etimicin in human samples of serum and urine . These methods showed good linearity, accuracy, and precision with high recovery and a minimal matrix effect .

Antibacterial Activity

In vitro antibacterial activity of etimicin was determined by minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC) and time kill curve tests against type strains and 407 clinical isolates .

Mecanismo De Acción

Target of Action

Etimycin sulfate, also known as Etimicin, primarily targets the 30S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria. By interacting with this target, Etimycin sulfate can effectively inhibit bacterial protein synthesis, leading to the death of the bacteria.

Mode of Action

Etimycin sulfate interacts with its target, the 30S ribosomal subunit, by binding to it . This binding interferes with the mRNA binding and the acceptor tRNA site, thereby inhibiting protein synthesis in susceptible organisms

Biochemical Pathways

Etimycin sulfate affects the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of translation, which is the synthesis of proteins based on the genetic information in the mRNA . This disruption affects the downstream effects of protein synthesis, leading to the death of the bacteria. The exact biochemical pathways affected by Etimycin sulfate are still under investigation.

Pharmacokinetics

Etimycin sulfate is a fourth-generation aminoglycoside, known for its high efficacy and low toxicity . It exhibits minimal nephrotoxicity and ototoxicity in rats following multi-dose administration . Pharmacokinetic studies in rats showed that Etimycin sulfate, like other aminoglycosides, accumulates in the kidney and inner ear, but to a lesser degree compared to other aminoglycosides . This suggests that Etimycin sulfate may have better bioavailability and less toxicity.

Result of Action

The primary result of Etimycin sulfate’s action is the inhibition of protein synthesis in bacteria, leading to bacterial death . At the cellular level, Etimycin sulfate causes minimal damage to the mitochondrial complex and mitochondrial biogenesis . This is believed to be due to its lesser accumulation in the mitochondria of target cells, resulting in lesser inhibition of mitochondrial function .

Safety and Hazards

Direcciones Futuras

The future of antibiotics like Etimicin sulfate requires innovation in a field that has relied on highly traditional methods of discovery and development. This will require substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[(2R,3S,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;1-5(2,3)4/h10-20,25-29H,4-9,22-24H2,1-3H3;(H2,1,2,3,4)/t10-,11-,12-,13+,14-,15+,16+,17-,18+,19+,20+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBISAUVQBGQKC-VBNIPSQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CCC(O3)CN)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@H](CC[C@H](O3)CN)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733857 | |

| Record name | Sulfuric acid--(1R,2S,3S,4R,6S)-6-amino-3-{[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]oxy}-4-(ethylamino)-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-threo-hexopyranoside (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etimycin sulfate | |

CAS RN |

362045-44-1 | |

| Record name | Sulfuric acid--(1R,2S,3S,4R,6S)-6-amino-3-{[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]oxy}-4-(ethylamino)-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-threo-hexopyranoside (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)